4-Methyl-1-naphthaldehyde

Vue d'ensemble

Description

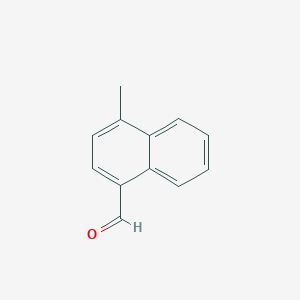

4-Methyl-1-naphthaldehyde is an organic compound with the molecular formula C12H10O. It is a monoaldehyde derived from naphthalene, characterized by a methyl group at the fourth position and an aldehyde group at the first position on the naphthalene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methyl-1-naphthaldehyde can be synthesized through the formylation of 1-methylnaphthaleneOne common method is the Gattermann-Koch formylation, which uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: In industrial settings, this compound is often produced via the same formylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-1-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methyl-1-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol, 4-methyl-1-naphthylmethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl group can be further functionalized.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products:

Oxidation: 4-Methyl-1-naphthoic acid.

Reduction: 4-Methyl-1-naphthylmethanol.

Substitution: Various substituted naphthaldehydes depending on the electrophile used.

Applications De Recherche Scientifique

Organic Synthesis

4-Methyl-1-naphthaldehyde is primarily utilized as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable precursor for creating a wide range of derivatives.

Key Reactions:

- Formylation : Often synthesized via Gattermann-Koch formylation, which involves carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride.

- Methylation : It can be methylated at different positions on the naphthalene ring, allowing for the development of bioactive molecules .

Material Science

In material science, this compound is used in the preparation of organic semiconductors and advanced materials. Its properties contribute to the development of functional materials that are essential in electronic devices.

Applications:

- Organic Photovoltaics : Acts as a building block for materials used in solar cells.

- Light Emitting Diodes (LEDs) : Utilized in the synthesis of compounds that enhance light emission properties.

Biological Studies

This compound serves as a precursor for synthesizing biologically active compounds, aiding researchers in studying their mechanisms and effects. Its involvement in biochemical pathways allows for exploration into its potential therapeutic applications.

Biological Implications:

- Cancer Research : this compound has been identified in studies related to pancreatic cancer cells, indicating its relevance in cancer biology .

- Antimicrobial Properties : Novel derivatives based on this compound have shown significant antimicrobial activity against various pathogens, making it a candidate for drug development .

Case Study 1: Synthesis and Antimicrobial Evaluation

A study conducted by researchers at the University of Mosul focused on synthesizing naphthalene-based derivatives from this compound. The derivatives demonstrated potent antimicrobial activity against aerobic gram-negative bacteria while maintaining safety against non-pathological strains. This highlights the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Regioselective Methylation

Research published on regioselective peri- and ortho-C–H methylation of 1-naphthaldehyde demonstrated that this compound could be used to synthesize multi-substituted naphthalene frameworks with excellent yields. This method showcases its utility in generating complex structures that are valuable in medicinal chemistry .

Case Study 3: Biochemical Pathways

Investigations into the metabolic pathways involving this compound revealed its role as a precursor to naphthalene, which is known to have carcinogenic properties. Understanding these pathways is crucial for assessing the compound's safety and potential health impacts .

Mécanisme D'action

The mechanism of action of 4-Methyl-1-naphthaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to produce a wide range of products. The compound’s reactivity is influenced by the electron-donating effect of the methyl group, which activates the aromatic ring towards electrophilic substitution .

Comparaison Avec Des Composés Similaires

4-Hydroxy-1-naphthaldehyde: Similar structure but with a hydroxyl group instead of a methyl group.

4-Methoxy-1-naphthaldehyde: Contains a methoxy group in place of the methyl group.

1-Naphthaldehyde: Lacks the methyl group, having only the aldehyde group on the naphthalene ring.

Uniqueness: 4-Methyl-1-naphthaldehyde is unique due to the presence of the methyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The methyl group also influences the compound’s physical and chemical properties, making it distinct from its analogs .

Activité Biologique

4-Methyl-1-naphthaldehyde (CAS Number: 33738-48-6) is an organic compound belonging to the naphthalene family, characterized by a methyl group at the 4-position and an aldehyde functional group at the 1-position of the naphthalene ring. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, anticancer, and fluorescent properties.

- Molecular Formula : C₁₂H₁₀O

- Molecular Weight : 174.20 g/mol

- Structure : The compound features a planar aromatic system conducive to various interactions with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluating a series of naphtholactams derived from naphthaldehydes demonstrated their effectiveness against Pseudomonas aeruginosa, a bacterium known for its resistance to antibiotics. The synthesized compounds showed varying degrees of inhibition, highlighting the potential of naphthalene derivatives in combating resistant bacterial strains .

Anticancer Activity

In addition to its antimicrobial properties, derivatives of this compound have been studied for their anticancer effects. It has been suggested that certain structural modifications can enhance the cytotoxicity against cancer cell lines. For example, compounds with additional functional groups have shown improved activity in inhibiting tumor growth in vitro .

Fluorescent Properties

This compound has also been explored as a fluorescent probe in biological systems. Its ability to selectively bind metal ions such as aluminum and zinc makes it useful for bioimaging applications. This property is particularly advantageous in tracking cellular processes and detecting metal ion concentrations in biological samples.

Study on Antimicrobial Activity

In a comparative study involving various naphtholactams, researchers found that specific derivatives of this compound exhibited Minimum Inhibitory Concentrations (MICs) below 300 µg/ml against Pseudomonas aeruginosa. The study emphasized the importance of solubility and formulation conditions in assessing antimicrobial efficacy .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | <300 | Pseudomonas aeruginosa |

| Naphtholactam A | <150 | Staphylococcus aureus |

| Naphtholactam B | <200 | Escherichia coli |

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of this compound and its derivatives. These models correlate chemical structure with biological activity, providing insights into how modifications can enhance efficacy against various biological targets .

Propriétés

IUPAC Name |

4-methylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANRGTXVAPBSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187412 | |

| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33738-48-6 | |

| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033738486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33738-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.